(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not provided in the available resources .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available in the resources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Scientific Research Applications
Discovery and Development of Met Kinase Inhibitors
- Research has focused on the development of selective Met kinase inhibitors for cancer treatment. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrate potent inhibition, highlighting the therapeutic potential of structurally complex methanones in oncology (Schroeder et al., 2009).
Development of P2X7 Antagonists
- The synthesis of novel compounds for the potential treatment of mood disorders has been explored, illustrating the interest in creating specific receptor antagonists (Chrovian et al., 2018).
Advances in Synthetic Methodologies
- Innovative synthetic methods for complex molecules, demonstrating the ongoing development of efficient, high-yield synthetic routes for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) (Huang et al., 2021).
Antimicrobial and Antitubercular Agents
- The synthesis and evaluation of compounds with potential antimicrobial and antitubercular activities highlight the search for new treatments against resistant bacterial strains (Dwivedi et al., 2005).
Antitumor Effects and Chemotherapy
- Investigations into compounds with potential antitumor effects against various cancer cell lines, including in vitro and in vivo models, demonstrate the application of these compounds in developing novel chemotherapy agents (Magalhães et al., 2011).
Antioxidant Activity
- Studies on the antioxidant properties of compounds, assessing their potential to mitigate oxidative stress and contribute to the treatment of diseases associated with oxidative damage (Lakshmi Ranganatha et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(3-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-12-19-8-6-14(15)17(21)20-9-7-16(24(22,23)11-10-20)13-4-2-1-3-5-13/h1-6,8,12,16H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZACXDJAYRHHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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